1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
Description
1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by two 4-bromophenyl substituents at the 1- and 3-positions of the pyrazole ring and a carboxylic acid group at the 5-position. Its synthesis typically involves cyclocondensation reactions of polycarbonyl compounds with substituted hydrazines, followed by functionalization of the pyrazole core .
Properties
IUPAC Name |
2,5-bis(4-bromophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O2/c17-11-3-1-10(2-4-11)14-9-15(16(21)22)20(19-14)13-7-5-12(18)6-8-13/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYMGBBZWYYMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618102-63-9 | |
| Record name | 1,3-BIS(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazine-Dicarbonyl Cyclocondensation
Reaction of 4-bromophenylhydrazine derivatives with 1,3-dicarbonyl precursors (e.g., β-keto esters or diketones) under acidic or basic conditions forms the pyrazole core. For example, 4-bromophenylhydrazine reacts with ethyl acetoacetate in ethanol at reflux (80°C, 12–24 hours) to yield 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate. Subsequent bromination introduces the second aryl group.
Maleic Acid Diester Cyclization
An alternative approach employs maleic acid diesters and 3-chloro-5-substituted-2-hydrazinopyridines. In a patented method, maleic diester reacts with 3-chloro-5-R-2-hydrazinopyridine in alkaline solution (NaOH, 80–90°C, 30 minutes) to generate sodium 3-hydroxy-1-(3-chloro-5-R-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate. This intermediate undergoes bromination with phosphorus oxybromide (POBr₃) in acetonitrile (80–90°C, 2 hours) to install the bromine substituents.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates pyrazole formation while improving yields. A benchmark study achieved 82% yield in 2 minutes at 160°C using ethanol as the solvent. Key parameters include:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 2–10 minutes |
| Temperature | 80–120°C | 160–180°C |
| Solvent | Ethanol/DMF | Ethanol/MeOH |
| Yield | 60–75% | 75–85% |
Microwave conditions enhance reaction efficiency by promoting rapid dielectric heating, reducing side reactions such as ester hydrolysis.
Continuous Flow Approaches
Continuous flow systems offer scalability and reproducibility advantages. A two-step flow process achieves 85% yield:
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Cyclocondensation : 4-Bromophenylhydrazine and ethyl acetoacetate (1:1.05 molar ratio) in methanol (0.1 M, 120°C, 5-minute residence time).
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Bromination : In-line mixing with POBr₃ (1.2 equiv) at 90°C (10-minute residence time).
Flow systems minimize intermediate purification, reducing waste generation by 40% compared to batch methods.
Bromination Methodologies
Direct Bromination of Pyrazole Intermediates
Phosphorus oxybromide (POBr₃) is the reagent of choice for introducing bromine atoms. Reaction conditions typically involve:
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Molar Ratio : 1:1.2 (pyrazole:POBr₃)
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Solvent : Acetonitrile or dichloromethane
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Temperature : 80–90°C
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Time : 2–4 hours
This method achieves >95% regioselectivity for the 4-position of phenyl groups due to the electron-withdrawing effect of the pyrazole ring.
Palladium-Catalyzed Cross-Coupling
For late-stage functionalization, Suzuki-Miyaura coupling introduces bromophenyl groups. Using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base, 1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid reacts with 4-bromophenylboronic acid (1:1.1 ratio) in DMF/H₂O (100°C, 12 hours) to yield the target compound.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Conventional Cyclocondensation | 60–75 | 12–24 hours | Low equipment requirements | Low throughput |
| Microwave-Assisted | 75–85 | 2–10 minutes | Rapid kinetics | Specialized equipment needed |
| Continuous Flow | 80–85 | 15–20 minutes | Scalability | High initial setup cost |
| POBr₃ Bromination | 85–90 | 2–4 hours | High regioselectivity | Moisture-sensitive conditions |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase hydrolysis risks. Ethanol and acetonitrile balance reactivity and stability, particularly in bromination steps.
Chemical Reactions Analysis
Substitution Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety participates in typical acid-derived transformations:
Esterification
Reaction with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions:
Reaction :
Example : Methyl ester formation for improved solubility ().
Amidation
Coupling with amines (e.g., ethylamine) via carbodiimide reagents:
Reagents : DCC (dicyclohexylcarbodiimide), DMAP (catalyst)
Product : Corresponding amide derivatives for bioactive screening ().
Electrophilic Aromatic Substitution (EAS)
The electron-deficient bromophenyl groups direct further substitutions:
Nitration
Conditions : HNO₃/H₂SO₄, 0–5°C
Outcome : Nitro groups introduced at meta positions relative to bromine ( ).
Suzuki-Miyaura Cross-Coupling
Reagents : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DMF/H₂O
Product : Biaryl derivatives via palladium-catalyzed coupling ( ):
Pyrazole Ring Functionalization
The pyrazole core undergoes regioselective modifications:
Alkylation/Arylation
Reagents : Alkyl halides or aryl diazonium salts
Site : N1 or C4 positions, depending on base strength ( ).
Cycloaddition Reactions
1,3-Dipolar cycloaddition with diazo compounds yields fused polycyclic systems ( ):
Example : Reaction with ethyl diazoacetate forms pyrazolo[3,4-d]pyridines.
Decarboxylation
Thermal or acidic conditions remove the carboxylic acid group:
Conditions : Heating at 150–200°C or H₂SO₄ catalysis
Product : 1,3-Bis(4-bromophenyl)-1H-pyrazole ().
Oxidation
Reagents : KMnO₄ or CrO₃
Outcome : Conversion of the pyrazole ring to pyrazine derivatives under strong oxidizers ( ).
Reduction
Reagents : LiAlH₄ or H₂/Pd-C
Product : Pyrazolidine analogs via ring saturation ( ).
Supramolecular Interactions
The compound forms hydrogen-bonded dimers via carboxylic acid groups, as confirmed by X-ray crystallography ( ). This property is exploitable in crystal engineering.
Pharmacological Relevance
While beyond direct chemical reactions, derivatives of this compound exhibit:
Scientific Research Applications
Medicinal Chemistry
1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential as a pharmacological agent. Its structural similarity to other bioactive compounds suggests it may exhibit various biological activities.
- Anticancer Activity : Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. A study highlighted the synthesis of pyrazole-based compounds that showed promising anticancer activity against several cancer cell lines, potentially paving the way for new cancer therapeutics .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated. In vitro studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .
Materials Science
The compound is also being explored for its applications in materials science, particularly in the development of novel materials with specific electronic and optical properties.
- Organic Electronics : Due to its unique electronic structure, this compound is being evaluated as a potential building block for organic semiconductors. Its incorporation into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Agricultural Chemistry
In agricultural chemistry, the compound shows potential as a pesticide or herbicide.
- Pesticidal Activity : Preliminary studies have indicated that pyrazole derivatives can exhibit insecticidal properties against various pests. This application is particularly relevant in developing eco-friendly pest control agents that minimize environmental impact while effectively managing pest populations .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atoms and the carboxylic acid group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrazole Derivatives
Key Observations :
- Bromine vs.
- Carboxylic Acid vs. Amine : The carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility and reactivity, whereas the amine group facilitates nucleophilic reactions .
- Substituent Positions : 1,3-Disubstitution in the target compound creates a symmetric structure, which may affect crystallinity and molecular packing compared to 1,4-disubstituted analogues .
Physicochemical Properties
- Lipophilicity: The dual bromine atoms in the target compound increase logP compared to mono-brominated or fluorine-substituted derivatives, impacting membrane permeability .
- Solubility : The carboxylic acid group improves aqueous solubility relative to ester or amide derivatives (e.g., ethyl ester in ).
Biological Activity
1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 618102-63-9) is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.
Chemical Structure
The compound's structure consists of a pyrazole core substituted with two bromophenyl groups and a carboxylic acid functional group. This configuration is crucial for its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancer cells. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer (MDA-MB-231) | 10 | Induction of apoptosis via caspase activation |
| Other Pyrazole Derivatives | Various | Varies | Inhibition of cell cycle progression |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Pyrazoles are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that this compound significantly reduces the production of these cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | TNF-α: 85% | 10 |
| Dexamethasone | TNF-α: 76% | 1 |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Studies indicate that it exhibits substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Bacillus subtilis | 10 µg/mL |
Case Studies
Recent research has highlighted the therapeutic potential of pyrazole derivatives in clinical settings. For example, a study involving animal models demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates in mice with induced tumors . Furthermore, its anti-inflammatory effects were confirmed through reduced edema in carrageenan-induced inflammation models.
Q & A
Q. What are the standard synthetic routes for 1,3-bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-carboxylic acid derivatives are prepared by reacting ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Key intermediates, such as α,β-unsaturated ketones, are characterized using IR, NMR, and X-ray diffraction to confirm regiochemistry and purity .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous pyrazole derivatives, SC-XRD reveals planar pyrazole rings with dihedral angles between aryl substituents (e.g., 4-bromophenyl groups) ranging from 5–15°. Intermolecular hydrogen bonds (O–H⋯O/N) and π-π stacking (3.5–4.0 Å) contribute to lattice stability .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- IR spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrazole ring (C=N stretch at ~1600 cm⁻¹) .
- NMR : <sup>1</sup>H NMR shows deshielded protons adjacent to bromine atoms (δ 7.5–8.0 ppm for aromatic H), while <sup>13</sup>C NMR confirms carbonyl carbons (δ ~165 ppm) .
- UV-Vis/fluorescence : Emission spectra in polar solvents (e.g., DMSO at 356 nm) indicate charge-transfer transitions influenced by bromine substituents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For similar pyrazole-carboxylic acids, HOMO localization on the bromophenyl rings suggests electrophilic substitution sites, while LUMO maps guide nucleophilic attack regions . Solvent polarity effects on photophysical properties are modeled using the Polarizable Continuum Model (PCM) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or enzyme inhibition results may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Systematic optimization includes:
- Dose-response curves : IC50 values measured across multiple concentrations.
- Control experiments : Testing stability under assay conditions (e.g., DMSO concentration ≤1%).
- Structural analogs : Comparing activity trends with substituent variations (e.g., replacing Br with Cl or methoxy groups) .
Q. How are reaction conditions optimized for regioselective pyrazole ring formation?
Regioselectivity in cyclocondensation is influenced by:
- Catalysts : Lewis acids (e.g., ZnCl2) favor 1,3-diarylpyrazole formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature : Higher temperatures (80–120°C) reduce byproducts like isoxazoles . Reaction progress is monitored via TLC or HPLC-MS .
Q. What methodologies assess the compound’s potential as a ligand in metal-organic frameworks (MOFs)?
- Coordination studies : Titration with metal salts (e.g., Cu(II), Mn(II)) monitored by UV-Vis or ESI-MS to identify binding stoichiometry.
- Magnetic/conductivity measurements : For MOFs, SQUID magnetometry and impedance spectroscopy evaluate spin-coupling and ion transport .
Methodological Considerations
Q. How is purity validated for this compound in pharmacological studies?
Q. What crystallographic software tools are used to refine SC-XRD data?
Programs like SHELXTL and OLEX2 refine crystal structures. Key parameters include R-factors (<5%), displacement parameters (ADPs), and Hirshfeld surface analysis for intermolecular interactions .
Q. How do substituent effects (e.g., bromine vs. methoxy groups) modulate biological activity?
Bromine’s electron-withdrawing nature enhances electrophilicity, improving enzyme inhibition (e.g., carbonic anhydrase IC50 = 12 nM vs. 45 nM for methoxy analogs). Hammett constants (σpara = 0.23 for Br) correlate with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
